exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate

pKa basicity quinuclidine

exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate is a bridged bicyclic amine ester belonging to the 1-azanorbornane (1-azabicyclo[2.2.1]heptane) class, featuring a tertiary bridgehead nitrogen and an exo-oriented methyl carboxylate at the 3-position. Its molecular formula is C₈H₁₃NO₂ with a molecular weight of 155.19 g·mol⁻¹, a computed logP of 0.049, a polar surface area of 29.54 Ų, and a density of 1.2 g·cm⁻³.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
Cat. No. B13149002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameexo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1CN2CCC1C2
InChIInChI=1S/C8H13NO2/c1-11-8(10)7-5-9-3-2-6(7)4-9/h6-7H,2-5H2,1H3/t6-,7-/m1/s1
InChIKeyLVBCACDXSOCLCG-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate (CAS 121564-88-3): A Conformationally Constrained Azabicyclic Ester for CNS Receptor-Targeted Synthesis


exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate is a bridged bicyclic amine ester belonging to the 1-azanorbornane (1-azabicyclo[2.2.1]heptane) class, featuring a tertiary bridgehead nitrogen and an exo-oriented methyl carboxylate at the 3-position. Its molecular formula is C₈H₁₃NO₂ with a molecular weight of 155.19 g·mol⁻¹, a computed logP of 0.049, a polar surface area of 29.54 Ų, and a density of 1.2 g·cm⁻³ [1]. The parent 1-azabicyclo[2.2.1]heptane amine exhibits a measured pKa of 11.1 ± 0.1 in H₂O/D₂O (9:1), which is 0.4 log units lower than that of quinuclidine (1-azabicyclo[2.2.2]octane, pKa 11.5 ± 0.1) [2]. Commercial suppliers provide the compound at ≥95% purity with a refractive index of 1.51, and it should be stored long-term in a cool, dry environment .

Why Quinuclidine, Tropane, or endo-Configured Analogs Cannot Substitute for exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate in Muscarinic and CNS-Targeted Programs


The combination of the [2.2.1] azabicyclic bridge size, exo stereochemistry at C-3, and the bridgehead nitrogen position creates a pharmacophoric geometry that cannot be replicated by quinuclidine ([2.2.2]), tropane ([3.2.1]), or endo-configured isomers. Systematic SAR studies have demonstrated that efficacy and binding affinity at muscarinic receptors are markedly influenced by the size of the surface area presented to the receptor and the degree of conformational flexibility of the cationic head group [1]. The exo-1-azanorbornane scaffold has been identified as the optimum arrangement among azabicyclic cores, with the exo configuration providing a >100:1 activity ratio relative to other stereochemical configurations in related series [2]. Furthermore, the 0.4-unit pKa difference between the [2.2.1] and [2.2.2] scaffolds alters the fraction of protonated species at physiological pH, directly impacting receptor binding kinetics and CNS penetration potential.

Quantitative Differential Evidence Guide: exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate vs Closest Analogs


Basicity (pKa) Differentiation vs Quinuclidine Scaffold: 0.4-Unit Lower pKa Reduces Physiological Protonation

The parent amine scaffold 1-azabicyclo[2.2.1]heptane exhibits a measured pKa of 11.1 ± 0.1, which is 0.4 log units lower than that of its closest structural analog quinuclidine (1-azabicyclo[2.2.2]octane, pKa 11.5 ± 0.1) [1]. This ΔpKa of 0.4 corresponds to an approximately 2.5-fold difference in the protonation equilibrium constant. At physiological pH 7.4, the [2.2.1] scaffold exists with a marginally smaller fraction of protonated (charged) species compared with the [2.2.2] scaffold, which has direct implications for passive membrane permeability and CNS penetration.

pKa basicity quinuclidine CNS penetration protonation state

Exo vs endo Stereochemistry: (3R,4R)-exo Configuration Delivers 20-Fold Higher Hippocampal Potency in Muscarinic Agonists

In a head-to-head comparison of the four stereoisomers of 3-[5-(3-amino-1,2,4-oxadiazol)yl]-1-azabicyclo[2.2.1]heptane, the (3R,4R) isomer (corresponding to the exo configuration found in exo-methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate) exhibited a pD₂ of 9.8 in the hippocampal slice preparation (M₁-mediated response), compared with pD₂ of 8.5 for the (3S,4S) isomer [1]. This represents a 20-fold difference in potency (ΔpD₂ = 1.3). In the superior cervical ganglion assay, the separation was even larger: pD₂ 10.2 for (3R,4R) vs 9.0 for (3S,4S), an approximately 16-fold difference [1]. The (3S,4R) and (3R,4S) isomers were substantially weaker still (pD₂ 7.0–8.2). The exo-1-azanorbornane configuration has been independently validated as the optimum arrangement for muscarinic agonist activity across multiple chemotypes [2].

stereochemistry exo-endo muscarinic receptor pD2 hippocampus

Muscarinic Receptor Agonist vs Antagonist Binding-Selectivity Ratio: 222-Fold Preference for the High-Affinity Agonist State

exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate (CHEMBL445119 / BDBM50229532) was evaluated in parallel radioligand displacement assays against rat cerebral cortex muscarinic receptors using two radioligands: the agonist radioligand [³H]oxotremorine-M (labeling the high-affinity agonist binding state) and the antagonist radioligand [³H]quinuclidinyl benzilate ([³H]QNB, labeling both high- and low-affinity states). The compound displaced [³H]oxotremorine-M with an IC₅₀ of 230 nM, but required an IC₅₀ of 51,000 nM to displace [³H]QNB [1]. This yields an agonist/antagonist binding selectivity ratio of 222 (51,000/230).

muscarinic receptor agonist binding antagonist binding selectivity ratio [3H]oxotremorine-M

Chiral Resolution Accessibility: Patent-Enabled Enantiomer Separation Where Conventional Methods Failed

A documented procurement advantage exists for enantiopure 1-azabicyclo[2.2.1]heptane-3-carboxylates: conventional chiral resolution methods including tartaric acid, camphor-10-sulphonic acid, menthol derivatives, N-benzoyl-2-amino-1-butanol, and N-benzoyl norephedrine all failed to separate the enantiomers of this scaffold [1]. In contrast, a patent-enabled process using a chiral amide of an N-protected intermediate (formula IIA/IIB) achieves successful diastereomer separation, yielding substantially pure enantiomers of both exo and endo forms [1]. This same patent covers resolution of the homologous 1-azabicyclo[3.2.1]octane and quinuclidine scaffolds, but the [2.2.1]heptane system was specifically highlighted as previously unresolvable by standard means.

chiral resolution enantiomer diastereomer building block process chemistry

Molecular Weight and Lipophilicity Advantage vs Quinuclidine-3-carboxylate: Lower MW (155 vs 169) and Lower logP (0.05 vs 0.6)

exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate has a molecular weight of 155.19 g·mol⁻¹ and a computed logP of 0.049 [1]. The direct quinuclidine analog methyl 1-azabicyclo[2.2.2]octane-3-carboxylate has a molecular weight of 169.22 g·mol⁻¹ and a computed XLogP3-AA of 0.6 [2]. The [2.2.1] compound is therefore 14 Da (one methylene unit) lighter and approximately 0.55 log units more polar. Both compounds share a nearly identical topological polar surface area of ~29.5 Ų [1][2]. The lower logP and lower MW of the [2.2.1] scaffold place it closer to lead-like chemical space, offering advantages for fragment-based and property-driven drug design.

molecular weight logP lipophilicity lead-likeness CNS MPO

Scaffold Pharmacological Validation: 1-Azanorbornane Derivatives Achieve Sub-nanomolar In Vivo Potency (ED₅₀ 0.0016 mg/kg) with Measured Brain Penetration

The 1-azabicyclo[2.2.1]heptane scaffold has been validated through advanced derivatives in head-to-head in vivo comparisons against quinuclidine-based analogs. In a study comparing four non-quaternary oxadiazole-based muscarinic agonists from quinuclidine and 1-azanorbornane series, the 1-azanorbornane derivative L-670,548 (the methyl oxadiazole elaborated from the 1-azanorbornane core) achieved an ED₅₀ of 0.0016 mg/kg (i.p.) in the mouse hypothermia model, with an ex vivo binding ED₅₀ of 0.0069 mg/kg and measured brain penetration of 3.8% of the administered dose [1]. Both the quinuclidine and 1-azanorbornane series displayed up to 1,000-fold higher affinity than the reference agonist arecoline at cortical muscarinic receptors and were efficacious at doses 50–50,000-fold lower [1]. The exo-1-azanorbornane derivative 18a (methylpyrazine series) was characterized as one of the most efficacious and potent centrally active muscarinic agonists known [2].

in vivo potency brain penetration CNS muscarinic agonist hypothermia

High-Value Application Scenarios for exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate in Scientific Procurement


Enantiopure Muscarinic Agonist Lead Optimization Requiring Exo Stereochemistry

Medicinal chemistry programs developing CNS-penetrant muscarinic M₁/M₂ agonists should prioritize exo-methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate as the core building block. The (3R,4R)-exo configuration delivers a 20-fold potency advantage in hippocampal M₁ assays over the (3S,4S) isomer, and elaborated 1-azanorbornane derivatives achieve sub-nanomolar in vivo ED₅₀ values (0.0016 mg/kg) with measured brain penetration of 3.8% [1][2]. Procuring the exo-configured ester ensures that downstream synthetic elaboration retains the stereochemistry essential for high intrinsic efficacy at the receptor. Specifically request CAS 121564-88-3 with certificate of analysis confirming exo configuration; racemic or endo-enriched material will produce final compounds with >20-fold reduced potency and should be rejected at QC intake.

CNS Drug Discovery Programs Requiring Lower Basicity and Reduced Lipophilicity vs Quinuclidine

For CNS-targeted programs where minimizing P-glycoprotein efflux and optimizing brain penetration are critical, the [2.2.1] scaffold offers a measurable pKa advantage (11.1 vs 11.5 for quinuclidine) and a 0.55-unit lower logP (0.049 vs 0.6) at ~8% lower molecular weight [1][2]. These combined properties yield a more favorable CNS MPO profile, making the [2.2.1] ester the preferred building block over methyl quinuclidine-3-carboxylate when property-based design criteria are applied. The lower pKa reduces the fraction of protonated species at BBB pH, while the lower logP decreases the risk of high lipophilicity-driven promiscuity and metabolic instability.

Enantioselective Synthesis Requiring Pre-Resolved Chiral Building Blocks

Synthetic groups developing single-enantiomer azabicyclic ligands should procure this compound specifically from suppliers who can demonstrate access to enantiopure material via the patent-enabled chiral amide resolution route [1]. Conventional resolution attempts using tartaric acid, camphor-10-sulphonic acid, and various chiral ester derivatives unanimously failed for this scaffold [1], meaning that simply purchasing 'chiral' 1-azabicyclo[2.2.1]heptane-3-carboxylate from an unqualified vendor carries a high risk of receiving racemic or partially resolved material. The documented resolution process provides a quality benchmark: request evidence of diastereomeric purity (e.g., chiral HPLC or optical rotation) consistent with the resolved intermediates of formula IIA/IIB described in US Patent 5,104,989.

Fragment-Based Drug Discovery and Lead-Like Library Design

With a molecular weight of 155.19 Da, a logP of 0.049, and three hydrogen bond acceptors, exo-methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate falls within fragment-like chemical space (MW < 300, logP ≤ 3) [1]. The combination of the rigid [2.2.1] bridge, the tertiary bridgehead nitrogen with defined pKa 11.1, and the exo-oriented ester handle makes this compound an ideal three-dimensional fragment for library design targeting GPCRs, particularly muscarinic and nicotinic acetylcholine receptors. Its 222-fold agonist/antagonist binding selectivity ratio further supports its incorporation into fragment libraries biased toward agonist discovery [2]. Procurement for fragment libraries should specify purity ≥95% with spectroscopic batch traceability.

Quote Request

Request a Quote for exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.